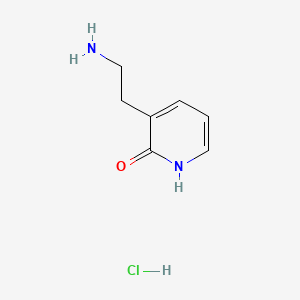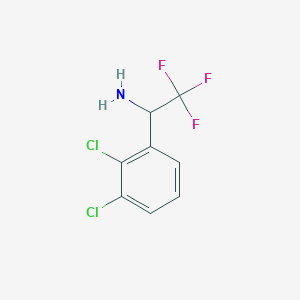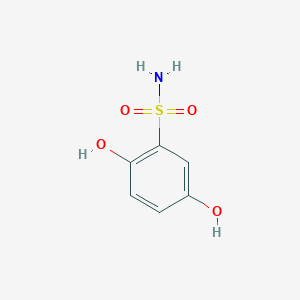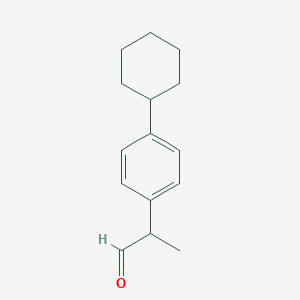![molecular formula C8H15NO2 B13560631 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa) and one nitrogen atom (aza), which introduces polarity and potential for hydrogen bonding. The presence of these heteroatoms within the ring system can significantly influence the compound’s interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Applications De Recherche Scientifique
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for interactions with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s potential for hydrogen bonding and polarity makes it a candidate for drug design and development.
Industry: It is used in the production of polymer coatings and other materials due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of oxygen and nitrogen atoms within the ring system allows the compound to form stable complexes with various molecules, influencing their behavior and activity. These interactions can modulate biological pathways and processes, making the compound valuable in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but with a methyl group instead of an ethyl group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms
Uniqueness
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane is unique due to its specific ethyl substitution, which can influence its chemical properties and reactivity. This substitution can affect the compound’s interactions with other molecules, making it distinct from its methyl-substituted counterpart.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
9-ethyl-2,5-dioxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO2/c1-2-7-8(5-10-6-8)11-4-3-9-7/h7,9H,2-6H2,1H3 |
Clé InChI |
AQNHYXQMSGYWAH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2(COC2)OCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)




